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Compound of Interest

Compound Name: Methyl piperazine-1-carboxylate

Cat. No.: B041395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl
piperazine-1-carboxylate (C₆H₁₂N₂O₂), a key building block in synthetic organic chemistry

and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analytical techniques.

Spectral Data Summary
The following tables summarize the key spectral data for Methyl piperazine-1-carboxylate.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 s 3H O-CH₃

~3.45 t 4H -N(C=O)-CH₂-

~2.80 t 4H -NH-CH₂-

~1.80 s (broad) 1H -NH-
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Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the

solvent and concentration.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~155.5 C=O

~52.5 O-CH₃

~45.5 -N(C=O)-CH₂-

~44.0 -NH-CH₂-

Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the

solvent and concentration.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, broad N-H Stretch

~2950, 2850 Strong C-H Stretch (aliphatic)

~1700 Strong C=O Stretch (carbamate)

~1450 Medium CH₂ Bend

~1250 Strong C-N Stretch

~1170 Strong C-O Stretch

Sample preparation: Neat or as a thin film.

Table 4: Mass Spectrometry Data
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m/z Interpretation

144.09 [M]⁺ (Molecular Ion)

113.07 [M - OCH₃]⁺

85.07 [M - COOCH₃]⁺

56.05 [C₃H₆N]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl piperazine-1-carboxylate
in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be

free of protons to avoid interference with the sample signals.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of

1-5 seconds.[2]

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is usually required due to the lower natural abundance
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of the ¹³C isotope. The spectral width should cover the expected range for organic

molecules (typically 0-220 ppm).

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the residual solvent peak as a

reference. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).[3]

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent

(e.g., methylene chloride or acetone). Drop the solution onto a salt plate and allow the

solvent to evaporate, leaving a thin film of the compound on the plate.[4]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Place the sample holder in the instrument's beam path. Acquire a

background spectrum of the empty salt plates (or air) first. Then, acquire the sample

spectrum. The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum. The typical

range is 4000-400 cm⁻¹.[5][6]

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in Methyl piperazine-1-carboxylate.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds like Methyl piperazine-1-carboxylate, direct insertion or injection

into a gas chromatograph coupled to the mass spectrometer (GC-MS) can be used.[7]

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where

high-energy electrons bombard the sample, causing ionization and fragmentation.[8]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum shows the relative abundance of different

fragments. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺),

which provides the molecular weight of the compound. Other peaks represent fragments of

the molecule, which can give clues about its structure.[7]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound like Methyl piperazine-1-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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